2,6,4'-トリヒドロキシ-4-メトキシベンゾフェノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

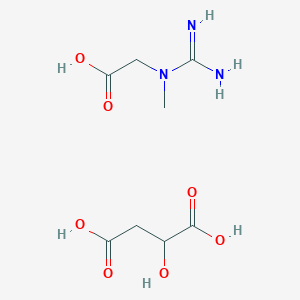

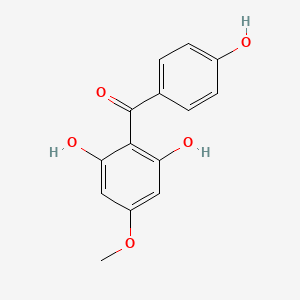

2,6,4’-Trihydroxy-4-methoxybenzophenone is a natural product found in Aniba rosaeodora and Anemarrhena asphodeloides . It is also known by its IUPAC name, (2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone .

Molecular Structure Analysis

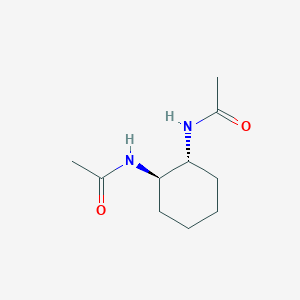

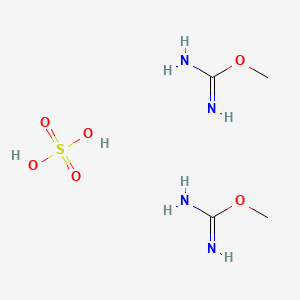

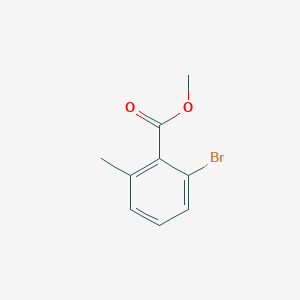

The molecular formula of 2,6,4’-Trihydroxy-4-methoxybenzophenone is C14H12O5 . Its molecular weight is 260.24 g/mol . The compound has a complex structure with multiple hydroxy and methoxy groups attached to a benzophenone backbone .Physical And Chemical Properties Analysis

The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a topological polar surface area of 87 Ų . It has a rotatable bond count of 3 .科学的研究の応用

抗酸化活性

化合物2,6,4'-トリヒドロキシ-4-メトキシベンゾフェノンは、顕著な抗酸化活性を有することが明らかになっています . この化合物は、インドネシア原産の植物であるマコタデワ(ファレリア・マクロカルパ)の葉のエチルアセテート抽出物から単離されました . 抗酸化活性はDPPH法を用いて測定され、IC50値は10.57 μg/mLであることが判明しました。これは非常に強い値であり、ケルクセットンの標準的な抗酸化活性(IC50 2.93 μg/mL)に匹敵するものです .

伝統医学

この化合物が抽出されるマコタデワ(ファレリア・マクロカルパ)は、インドネシアの伝統医学の一部です . これらの伝統的な医療慣行における2,6,4'-トリヒドロキシ-4-メトキシベンゾフェノンの具体的な役割は詳しく述べられていませんが、植物自体はさまざまな病気の治療に使用されています .

化学研究

化合物2,6,4'-トリヒドロキシ-4-メトキシベンゾフェノンは、その複雑な構造と複数の官能基の存在により、化学研究において注目されています . この化合物は、UV、IR、1H NMR、13C NMR、および2D NMR(HMQC、COSY、HMBC、DEPT-135)などのさまざまな分光法を用いて研究されてきました .

作用機序

Target of Action

It has been found to show neurotrophic activity, inducing neurite outgrowth in pc-12 cells . It also shows weak inhibitory activity of testosterone 5alpha-reductase .

Mode of Action

Its neurotrophic activity suggests it may interact with neuronal cells to promote neurite outgrowth . Its weak inhibitory activity on testosterone 5alpha-reductase suggests it may interfere with the conversion of testosterone to dihydrotestosterone .

Biochemical Pathways

Given its neurotrophic activity and weak inhibitory activity on testosterone 5alpha-reductase, it may be involved in neuronal growth and development pathways, as well as hormone regulation pathways .

Result of Action

The compound has been found to induce neurite outgrowth in PC-12 cells, suggesting a potential role in promoting neuronal growth and development . It also shows weak inhibitory activity on testosterone 5alpha-reductase, which could influence hormone regulation .

Action Environment

The compound has good stability and solubility . It can dissolve in many organic solvents, such as alcohols, ethers, and ketones . This compound has excellent antioxidative and ultraviolet light resistance properties under UV light . It can effectively absorb ultraviolet light, protecting the skin from UV radiation damage, and also has antioxidative and anti-inflammatory properties . The reaction conditions for its synthesis are generally under alkaline conditions .

生化学分析

Biochemical Properties

It has been found to induce neurite outgrowth in PC-12 cells at a concentration of 50 micrograms per milliliter . This suggests that it may interact with certain enzymes, proteins, and other biomolecules to influence biochemical reactions.

Cellular Effects

2,6,4’-Trihydroxy-4-methoxybenzophenone has been observed to have effects on various types of cells. For instance, it has been found to exhibit low cytotoxic effect against HeLa and 3T3 cell lines with IC50 values of 132 ug/ml and 158 ug/ml, respectively . This indicates that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its observed effects suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 179-181°C and a predicted boiling point of 472.0±45.0 °C . This information could be relevant for understanding its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

特性

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-19-10-6-11(16)13(12(17)7-10)14(18)8-2-4-9(15)5-3-8/h2-7,15-17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEMIGSUACCKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

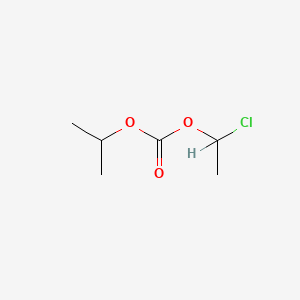

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the biological activity of 2,6,4'-Trihydroxy-4-methoxybenzophenone?

A: 2,6,4'-Trihydroxy-4-methoxybenzophenone has demonstrated several biological activities in in vitro studies. Notably, it exhibits neurotrophic activity by inducing neurite outgrowth in PC-12 cells, a rat pheochromocytoma cell line often used in neurobiological research. [] This suggests potential for further investigation in neurodegenerative disease models. Additionally, it has shown moderate inhibitory activity against the chymotrypsin-like activity of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. [] This mechanism could be relevant to its reported cytotoxic activity in some cancer cell lines. [] It also exhibits testosterone 5α-reductase inhibitory activity, surpassing the potency of ethinylestradiol in a comparative study. [] This finding suggests a potential role in managing conditions associated with elevated testosterone levels.

Q2: Where is 2,6,4'-Trihydroxy-4-methoxybenzophenone found in nature?

A2: 2,6,4'-Trihydroxy-4-methoxybenzophenone is a naturally occurring benzophenone derivative. It has been isolated from several plant sources, including:

- Anemarrhena asphodeloides Bunge (rhizomes) [, ]

- Phaleria macrocarpa (Scheff.) Boerl. (fruits) [, ]

- Iris pallida Lam. (resinoid) []

Q3: How does the structure of 2,6,4'-Trihydroxy-4-methoxybenzophenone relate to its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on 2,6,4'-Trihydroxy-4-methoxybenzophenone are limited in the provided research, some insights can be drawn. The presence of the benzophenone core structure, with its hydroxyl and methoxy substituents, seems crucial for its observed activities. For instance, the cytotoxic activity of 2,6,4'-Trihydroxy-4-methoxybenzophenone was significantly higher than its glucoside derivative, 6,4'-dihydroxy-4-methoxybenzophenone-2-O-β-D-glucopyranoside, in tests against HeLa and 3T3 cell lines. [] This suggests that the free hydroxyl groups might be important for its cytotoxic effect. Further investigation into the SAR of this compound, including modifications to its core structure and substituents, would be valuable to understand the influence of these structural features on its various biological activities.

Q4: What analytical techniques have been used to characterize 2,6,4'-Trihydroxy-4-methoxybenzophenone?

A4: The identification and characterization of 2,6,4'-Trihydroxy-4-methoxybenzophenone from various plant sources have been achieved using a combination of techniques, including:

- Chromatographic methods: Various chromatographic techniques such as vacuum liquid chromatography, column chromatography, and high-performance liquid chromatography (HPLC) have been used for the isolation and purification of the compound. [, ]

- Spectroscopic methods: Structural elucidation has been primarily achieved using spectroscopic data from:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。